molecular formula C9H12N2O4S B5880150 N-(4-methyl-3-nitrophenyl)ethanesulfonamide

N-(4-methyl-3-nitrophenyl)ethanesulfonamide

Cat. No. B5880150
M. Wt: 244.27 g/mol
InChI Key: IFXZPFANGGCBEG-UHFFFAOYSA-N
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Description

N-(4-methyl-3-nitrophenyl)ethanesulfonamide, commonly known as MNPEs, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a sulfonamide-based compound that has been used in various studies to investigate its mechanism of action, biochemical and physiological effects, as well as its potential applications in the field of medicine and biotechnology.

Mechanism of Action

The mechanism of action of MNPEs is still not fully understood. However, it is believed that it works by inhibiting the activity of carbonic anhydrase, which leads to a decrease in the production of bicarbonate ions. This, in turn, leads to a decrease in the pH of the surrounding environment, which can affect the function of various cellular processes.
Biochemical and Physiological Effects
Studies have shown that MNPEs can have various biochemical and physiological effects on the body. It has been shown to have anti-inflammatory properties, which can be beneficial in the treatment of various inflammatory conditions. MNPEs has also been shown to have antioxidant properties, which can protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

MNPEs has several advantages for use in lab experiments. It is a stable compound that is easy to synthesize, and it has been shown to have low toxicity levels. However, one limitation of using MNPEs in lab experiments is that it can be difficult to work with due to its low solubility in water. This can make it challenging to administer to cells or animals in a research setting.

Future Directions

There are several future directions for research on MNPEs. One area of interest is its potential use as an anti-cancer agent. Further studies are needed to determine the efficacy of MNPEs in treating various types of cancer. Additionally, MNPEs could be investigated for its potential use in the treatment of other diseases such as Alzheimer's and Parkinson's. Further research is needed to fully understand the mechanism of action of MNPEs and its potential applications in various scientific fields.

Synthesis Methods

MNPEs can be synthesized through a multi-step process that involves the reaction of 4-methyl-3-nitroaniline with ethanesulfonyl chloride. The resulting product is then purified using various techniques such as column chromatography and recrystallization. The synthesis of MNPEs has been optimized to yield high purity and yield, making it a suitable compound for research purposes.

Scientific Research Applications

MNPEs has been extensively studied for its potential applications in various scientific fields. In medicine, it has been investigated for its ability to inhibit the activity of carbonic anhydrase, an enzyme that plays a crucial role in the regulation of acid-base balance in the body. MNPEs has also been studied for its potential use as an anti-cancer agent, as it has been shown to induce cell death in cancer cells.

properties

IUPAC Name

N-(4-methyl-3-nitrophenyl)ethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O4S/c1-3-16(14,15)10-8-5-4-7(2)9(6-8)11(12)13/h4-6,10H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFXZPFANGGCBEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC(=C(C=C1)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methyl-3-nitrophenyl)ethanesulfonamide

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